2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione
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Overview
Description
The compound “2-(furan-2-ylmethyl)-2,11-dihydro-1H-6-oxa-2,5-diazatetracene-1,11-dione” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also seems to contain a diazatetracene structure, which typically consists of four fused benzene rings with two nitrogen atoms .
Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .Scientific Research Applications
Synthesis and Structural Properties
- A study by Khan et al. (2005) discusses the synthesis of novel oxa-bridged compounds, which include structures related to the chemical . The research focuses on the creation of highly strained pentacyclic bis-oxa-bridged derivatives, highlighting interesting structural variations and potential applications in synthesis methods (Khan et al., 2005).
Photoinduced Oxidative Annulation
- Zhang et al. (2017) report a method for the photoinduced direct oxidative annulation of related compounds. This method doesn't require transition metals or oxidants, demonstrating a novel approach for synthesizing polyheterocyclic compounds (Zhang et al., 2017).
Metal-Free Synthesis Methods
- Research by Yadav et al. (2017) explores an atom-economical, metal-free synthesis of multisubstituted furans. This method involves the internal opening of an aziridine ring, offering an environmentally friendly approach to creating compounds with similar structures (Yadav et al., 2017).
Renewable Production Applications
- Mahmoud et al. (2014) investigate the renewable production of phthalic anhydride from biomass-derived furan. This study highlights the potential of using related furan compounds in sustainable chemical production processes (Mahmoud et al., 2014).
Catalyst in Hydrogenation
- Latifi et al. (2017) examine the use of a ruthenium complex as a catalyst for the hydrogenation of dimethyl-furan and related compounds. This research contributes to the understanding of catalytic processes involving furan derivatives (Latifi et al., 2017).
Electronic and Structural Analysis
- Essa and Jalbout (2008) conduct a theoretical study on the structural and electronic properties of similar compounds, providing insights into their molecular characteristics and potential applications (Essa & Jalbout, 2008).
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been studied for their therapeutic potentials against certain types of tumors .
Mode of Action
Furan schiff base derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are potentially responsible for the enhancement of biological activity .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical reactions, including selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .
Result of Action
The in vitro cytotoxic activity towards hepg-2 and hct-116 cell lines of a related compound, n′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, was investigated and the data showed that the ligand was more potent than the metal complexes .
Action Environment
The stability and reactivity of furan derivatives can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Properties
IUPAC Name |
2-(furan-2-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-18-13-5-1-2-6-17(13)26-19-15(18)10-14-16(21-19)7-8-22(20(14)24)11-12-4-3-9-25-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLGMOCMWDTYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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